molecular formula C49H65N9O10S3 B1192060 Aba-S2-DRV8

Aba-S2-DRV8

Cat. No.: B1192060
M. Wt: 1036.292
InChI Key: KGFKOIOGRFNBCZ-GAWJCTEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aba-S2-DRV8 is a prodrug derived from the antiretroviral drug darunavir, designed as part of a "Trojan Horse" strategy to enhance brain penetration and target HIV reservoirs in the central nervous system (CNS) . Its structure incorporates a linker (S2) and an adamantane moiety (Aba), which facilitates inhibition of P-glycoprotein (P-gp), a efflux transporter that limits drug accumulation in the brain . Analytical data confirm its high purity (99%) via reverse-phase HPLC (Figure S1) , and nuclear magnetic resonance (NMR) studies (1H, 13C, COSY, TOCSY) reveal critical structural modifications compared to darunavir, such as a downfield shift in Carbon 8 adjacent to the secondary hydroxyl group (Figure S23) . These modifications are hypothesized to improve stability and CNS bioavailability while retaining antiviral activity.

Properties

Molecular Formula

C49H65N9O10S3

Molecular Weight

1036.292

IUPAC Name

((1S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 4-((4-(((2R,3S)-1-((4-amino-N-isobutylphenyl)sulfonamido)-3-(((((3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-4-phenylbutan-2-yl)oxy)-4-oxobutyl)disulfaneyl)butanoate

InChI

InChI=1S/C49H65N9O10S3/c1-31(2)26-51-34-15-18-37(19-16-34)71(62,63)53-27-40(39(25-32-8-4-3-5-9-32)55-49(61)68-41-29-66-47-38(41)20-21-64-47)67-43(60)11-7-23-70-69-22-6-10-42(59)65-28-33-12-17-36(24-33)58-30-52-44-45(54-35-13-14-35)56-48(50)57-46(44)58/h3-5,8-9,12,15-19,30-31,33,35-36,38-41,47,51,53H,6-7,10-11,13-14,20-29H2,1-2H3,(H,55,61)(H3,50,54,56,57)/t33-,36?,38-,39+,40-,41-,47+/m1/s1

InChI Key

KGFKOIOGRFNBCZ-GAWJCTEVSA-N

SMILES

O=C(OC[C@@H]1C=CC(N2C=NC3=C(NC4CC4)N=C(N)N=C23)C1)CCCSSCCCC(O[C@@H]([C@@H](NC(O[C@H]5[C@]6([H])[C@](OCC6)([H])OC5)=O)CC7=CC=CC=C7)CNS(=O)(C8=CC=C(NCC(C)C)C=C8)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aba-S2-DRV8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aba-S2-DRV8 is compared below with two key analogues: darunavir (parent drug) and Aba-S2-NFV1 (a functionally similar prodrug).

Compound Key Structural Features Anti-HIV Activity (EC₅₀) P-gp Inhibition Brain Penetration Purity
This compound Modified darunavir with Aba-S2 linker; downfield shift in Carbon 8 (13C NMR) Moderate High (designed as P-gp inhibitor) Enhanced via P-gp inhibition 99%
Darunavir Parent drug without linker or adamantane; unmodified para-aniline protons (no NMR shift) High Low Limited (P-gp efflux) N/A
Aba-S2-NFV1 Analogous prodrug with nelfinavir backbone; similar Aba-S2 linker Superior to this compound High Enhanced (similar mechanism) N/A

Key Research Findings

  • Structural Insights :

    • The Aba-S2 linker in this compound introduces steric and electronic changes, evidenced by NMR shifts (e.g., Carbon 8 downfield shift in 13C DEPT vs. darunavir) . This modification likely enhances binding to P-gp or stabilizes the prodrug in lipid-rich brain tissues.
    • Para-aniline protons (14 and 15) remain unshifted compared to darunavir (1H NMR), preserving critical pharmacophoric interactions with HIV protease .
  • Both prodrugs exhibit P-gp inhibition, but this compound’s adamantane moiety may confer longer CNS retention due to increased lipophilicity .
  • Limitations: No quantitative data on P-gp inhibition efficacy (e.g., IC₅₀) or brain-to-plasma ratios are available in the provided evidence, limiting direct mechanistic comparisons. Darunavir’s high systemic efficacy is compromised by poor brain penetration, whereas this compound addresses this via P-gp inhibition but shows reduced antiviral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aba-S2-DRV8
Reactant of Route 2
Aba-S2-DRV8

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